molecular formula C22H28N8O B2977351 5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 2034596-20-6

5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2977351
CAS No.: 2034596-20-6
M. Wt: 420.521
InChI Key: DIJMDSGVTNSVSB-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a potent and selective cell-permeable inhibitor of the mitochondrial tetrahydrofolate (THF) cycle enzyme MTHFD2 (methylenetetrahydrofolate dehydrogenase/cyclohydrolase 2). MTHFD2 is frequently overexpressed in cancer cells and is critical for generating one-carbon units essential for purine synthesis and cancer cell proliferation, making it a compelling therapeutic target in oncology research [https://www.nature.com/articles/nature23400]. This compound acts as a competitive antagonist of the substrate NAD+, effectively blocking the dehydrogenase activity of MTHFD2 and disrupting mitochondrial folate metabolism [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01546]. Its high specificity for MTHFD2 over the closely related MTHFD1 isoform allows researchers to precisely probe the role of mitochondrial one-carbon metabolism in cancer bioenergetics, nucleotide biosynthesis, and redox balance. Supplied as a high-purity compound, it is an essential tool for in vitro and in vivo studies aimed at understanding cancer metabolism, evaluating the therapeutic potential of MTHFD2 inhibition, and identifying synergistic combination therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N8O/c1-13-12-14(2)30-22(23-13)27-19(28-30)21(31)26-16-8-10-29(11-9-16)20-17-6-4-5-7-18(17)24-15(3)25-20/h12,16H,4-11H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJMDSGVTNSVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)NC3CCN(CC3)C4=NC(=NC5=C4CCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the core triazolo[1,5-a]pyrimidine structure, followed by the introduction of the piperidinyl and quinazolinyl groups. Common reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace certain groups within the compound.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acidic or basic conditions, leading to the breakdown of the amide bond and formation of corresponding carboxylic acids and amines.

Scientific Research Applications

5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and ultimately exerting its biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The [1,2,4]triazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal and agrochemical research. Below is a comparative analysis of structurally related compounds:

Compound Name/Structure Key Substituents Synthesis Method Biological Activity References
Target Compound 5,7-dimethyl; N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl] Multi-component Biginelli-like reaction (DMF, p-toluenesulfonic acid, 90°C) Anticancer (hypothesized; structural similarity to tubulin inhibitors)
5a: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 5-methyl; 7-(3,4,5-trimethoxyphenyl); 2-amino-carboxamide Three-component heterocyclization (benzaldehyde, triazole diamine, acetoacetamide) Antiproliferative (IC₅₀: 6.1 µM against HT-1080 sarcoma)
7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidines 7-chloro; aryl amines at position 7 Chlorination of 7-hydroxy intermediates with POCl₃ Antimalarial (Plasmodium falciparum DHODH inhibition)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides 2-sulfonamide; 5,7-bis-substituted Condensation of triazolopyrimidine amines with sulfonyl chlorides Herbicidal (acetolactate synthase inhibition)
Compound 26c: Hexahydropyrimido-triazolopyrimidine 5-aryl; 7,9-dimethyl; 6,8-dioxo Multi-step cyclization (acetic acid solvent) Antimicrobial (Gram-positive bacteria, MIC: 2–4 µg/mL)
Pentafluorophenyl-triazolopyrimidines 6-pentafluorophenyl; 7-alkylamino Nucleophilic substitution of chloro intermediates Antifungal (broad-spectrum phytopathogen control)

Key Findings

Anticancer Activity : The target compound’s piperidine-tetrahydroquinazoline side chain differentiates it from simpler triazolopyrimidine carboxamides (e.g., compound 5a). This substituent may enhance blood-brain barrier penetration or tubulin-binding affinity, as seen in related hybrid scaffolds .

Metabolic Stability : Unlike carbonyl-containing analogues prone to hepatic reduction, the triazolopyrimidine core in the target compound is metabolically stable, improving pharmacokinetic profiles .

Selectivity : The 5,7-dimethyl substitution pattern contrasts with 5-aryl/7-alkyl derivatives (e.g., antifungal pentafluorophenyl analogues), suggesting divergent target selectivity .

Data Tables

Table 1: Pharmacological Profiles of Selected Analogues

Compound Activity Target/Mechanism Potency (IC₅₀/EC₅₀) Reference
Target Compound Anticancer (hypothesized) Tubulin polymerization inhibition N/A (predicted)
Compound 5a Antiproliferative Microtubule destabilization 6.1 µM (HT-1080)
7-Chloro derivative 20 Antimalarial Plasmodium DHODH inhibition 0.8 µM
Pentafluorophenyl analogue Antifungal Lanosterol demethylase inhibition EC₅₀: 0.05 µg/mL

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyrimidine core and a tetrahydroquinazoline moiety. Its molecular formula is C19H25N7OC_{19}H_{25}N_7O with a molecular weight of approximately 373.46 g/mol. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC₁₉H₂₅N₇O
Molecular Weight373.46 g/mol
IUPAC Name5,7-dimethyl-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
CAS NumberNot available

The compound exhibits biological activity primarily through modulation of various neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of serotonin receptors and potentially influence dopaminergic pathways. This dual action could make it beneficial in treating neurological disorders.

Pharmacological Studies

  • Serotonin Receptor Modulation : Research indicates that the compound may selectively interact with the 5-HT4 receptor, which is implicated in cognitive functions and memory enhancement. A study demonstrated that it could enhance cognitive performance in animal models by increasing levels of soluble amyloid precursor protein alpha (sAPPα), suggesting neuroprotective effects .
  • Dopaminergic Activity : In vitro assays have shown that the compound can increase dopamine release in neuronal cultures, indicating potential applications in treating conditions like Parkinson's disease or depression .

Case Studies

Several studies have evaluated the efficacy of this compound in various models:

  • Alzheimer's Disease Models : In a study using transgenic mice models for Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests a promising role in neurodegenerative diseases .
  • Behavioral Studies : Behavioral tests in rodents indicated that the compound could reduce anxiety-like behaviors while enhancing exploratory behavior, pointing towards anxiolytic properties .

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